1-(3-Bromopropyl)-4-chlorobenzene 1-(3-Bromopropyl)-4-chlorobenzene
Brand Name: Vulcanchem
CAS No.: 64473-35-4
VCID: VC2028244
InChI: InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
SMILES: C1=CC(=CC=C1CCCBr)Cl
Molecular Formula: C9H10BrCl
Molecular Weight: 233.53 g/mol

1-(3-Bromopropyl)-4-chlorobenzene

CAS No.: 64473-35-4

Cat. No.: VC2028244

Molecular Formula: C9H10BrCl

Molecular Weight: 233.53 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-4-chlorobenzene - 64473-35-4

Specification

CAS No. 64473-35-4
Molecular Formula C9H10BrCl
Molecular Weight 233.53 g/mol
IUPAC Name 1-(3-bromopropyl)-4-chlorobenzene
Standard InChI InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Standard InChI Key OVXYDNVSUOXGQG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCBr)Cl
Canonical SMILES C1=CC(=CC=C1CCCBr)Cl

Introduction

Chemical Identity and Basic Properties

Chemical Identifiers

1-(3-Bromopropyl)-4-chlorobenzene is precisely characterized through multiple chemical identification systems as detailed in Table 1.

Table 1: Chemical Identifiers of 1-(3-Bromopropyl)-4-chlorobenzene

Identifier TypeValue
CAS Number64473-35-4
Molecular FormulaC9H10BrCl
Molecular Weight233.53 g/mol
SMILESClc1ccc(CCCBr)cc1
InChIInChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
InChIKeyOVXYDNVSUOXGQG-UHFFFAOYSA-N

Sources:

Structural Information

The compound consists of a benzene ring substituted at position 4 with a chlorine atom and at position 1 with a 3-bromopropyl chain. This particular arrangement of functional groups creates a molecule with distinct chemical reactivity and physical properties. The 3-bromopropyl chain provides a reactive site for nucleophilic substitution reactions, while the chlorine substituent on the aromatic ring influences the electron distribution within the molecule .

Physical and Chemical Properties

Predicted Collision Cross Section

Advanced analytical techniques have enabled the prediction of collision cross-section (CCS) values for various adducts of 1-(3-Bromopropyl)-4-chlorobenzene. These measurements are crucial for mass spectrometry-based identification and characterization. Table 2 presents the predicted CCS values for different ionic species of the compound.

Table 2: Predicted Collision Cross Section Values

Adductm/zPredicted CCS (Ų)
[M+H]+232.97272140.4
[M+Na]+254.95466145.9
[M+NH4]+249.99926146.9
[M+K]+270.92860143.4
[M-H]-230.95816142.2
[M+Na-2H]-252.94011145.5
[M]+231.96489140.9
[M]-231.96599140.9

Source:

Hazard TypeCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Sources:

Precautionary Measures

To minimize risks associated with 1-(3-Bromopropyl)-4-chlorobenzene, specific precautionary measures have been established:

  • Always wear appropriate personal protective equipment including gloves, protective clothing, eye protection, and face protection (P280) .

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305+P351+P338) .

  • Immediately call a poison center or doctor/physician if exposure occurs (P310) .

  • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261) .

  • Use only outdoors or in a well-ventilated area (P271) .

  • Store in a well-ventilated place in a tightly closed container (P403+P233) .

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

The reactivity of 1-(3-Bromopropyl)-4-chlorobenzene is largely governed by its functional groups:

  • The bromopropyl chain represents an electrophilic site susceptible to nucleophilic substitution reactions, making this compound valuable as an intermediate in organic synthesis .

  • The chlorine substituent on the aromatic ring modifies the electronic distribution of the benzene system, potentially influencing reaction rates and selectivity in subsequent transformations .

  • The combination of these features creates a bifunctional molecule that can participate in diverse chemical reactions, including coupling reactions, substitutions, and eliminations .

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